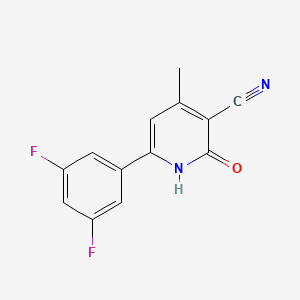

6-(3,5-Difluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

6-(3,5-Difluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a substituted dihydropyridine derivative characterized by:

- A methyl group at position 4, influencing steric and electronic properties.

- A cyano group at position 3, contributing to hydrogen bonding and metabolic stability.

- A 2-oxo group on the dihydropyridine ring, enabling keto-enol tautomerism and intermolecular interactions.

Properties

Molecular Formula |

C13H8F2N2O |

|---|---|

Molecular Weight |

246.21 g/mol |

IUPAC Name |

6-(3,5-difluorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C13H8F2N2O/c1-7-2-12(17-13(18)11(7)6-16)8-3-9(14)5-10(15)4-8/h2-5H,1H3,(H,17,18) |

InChI Key |

UNEQXBHAQISNTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC(=C1)C2=CC(=CC(=C2)F)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Condensation of Cyanoacetohydrazide and 3,5-Difluorobenzaldehyde

Step 1: Formation of Intermediate Hydrazide

Cyanoacetic acid hydrazide is reacted with 3,5-difluorobenzaldehyde under reflux in ethanol to yield (E)-N'-(3,5-difluorobenzylidene)-2-cyanoacetohydrazide.

Step 2: Cyclocondensation

The hydrazide intermediate is then refluxed with acetylacetone or ethyl acetoacetate in absolute ethanol containing a catalytic amount of piperidine. This step induces cyclization to form the dihydropyridine ring, yielding 6-(3,5-difluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

-

- Solvent: Absolute ethanol

- Catalyst: Piperidine (catalytic amount)

- Temperature: Reflux (~78 °C)

- Duration: 3–5 hours depending on the β-dicarbonyl reagent used

-

Yields typically range from 70% to 90%. The product is isolated by filtration, washed with water, and recrystallized from appropriate solvents such as methanol or dioxane for purity enhancement.

Alternative Route Using Ethyl Ethoxymethylenecyanoacetate and 2-Arylidenemalononitrile

Step 1: Preparation of 2-Arylidenemalononitrile

3,5-Difluorobenzaldehyde is condensed with malononitrile in the presence of piperidine and ethanol under reflux to form 2-(3,5-difluorophenyl)idenemalononitrile.

Step 2: Cyclocondensation with Cyanoacetohydrazide

The prepared 2-arylidenemalononitrile is then reacted with cyanoacetic acid hydrazide under reflux conditions in ethanol with catalytic piperidine, forming the target dihydropyridine derivative.

-

- Solvent: Ethanol

- Catalyst: Piperidine

- Temperature: Reflux

- Time: Approximately 3 hours

-

This method allows direct introduction of the difluorophenyl group and nitrile functionalities in a convergent manner.

Use of Malononitrile and Ammonium Acetate

Step:

Cyanoacetohydrazide and 3,5-difluorobenzaldehyde react with malononitrile and ammonium acetate in ethanol under reflux to form the 3,5-difluorophenyl-substituted dihydropyridine-3-carbonitrile.

-

- Solvent: Ethanol

- Reagents: Malononitrile, ammonium acetate

- Temperature: Reflux

- Duration: 24 hours

-

This method facilitates the formation of 3,5-dicyano-substituted intermediates that cyclize to the final product.

Reaction Scheme Summary Table

| Step | Starting Materials | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyanoacetic acid hydrazide + 3,5-difluorobenzaldehyde | Ethanol, reflux, piperidine catalyst | (E)-N'-(3,5-difluorobenzylidene)-2-cyanoacetohydrazide | 85–90 | Intermediate hydrazide formation |

| 2 | Intermediate hydrazide + Acetylacetone or ethyl acetoacetate | Ethanol, reflux, piperidine catalyst | This compound | 70–90 | Cyclization to target compound |

| 3 | 3,5-Difluorobenzaldehyde + Malononitrile | Ethanol, reflux, piperidine catalyst | 2-(3,5-Difluorophenyl)idenemalononitrile | 75–80 | Intermediate arylidenemalononitrile |

| 4 | Arylidenemalononitrile + Cyanoacetohydrazide | Ethanol, reflux, piperidine catalyst | Target dihydropyridine derivative | 70–85 | Alternative cyclization route |

| 5 | Cyanoacetohydrazide + 3,5-difluorobenzaldehyde + Malononitrile + Ammonium acetate | Ethanol, reflux, 24 h | Target compound | 65–75 | Multi-component reaction |

Research Findings and Analytical Data

Spectroscopic Characterization:

[^1H-NMR](pplx://action/followup): Characteristic singlets for methyl groups at the 4-position (~δ 2.3 ppm), aromatic protons of the difluorophenyl ring appearing as multiplets between δ 6.8–7.5 ppm, and a singlet for the pyridine proton at C5 (~δ 5.6 ppm) are observed.

[^13C-NMR](pplx://action/followup): Signals corresponding to carbonyl carbon (~δ 165–170 ppm), nitrile carbon (~δ 118 ppm), and aromatic carbons of the difluorophenyl group are consistent with the proposed structure.

IR Spectroscopy: Strong absorption bands for C=O (~1670 cm⁻¹) and nitrile groups (~2225 cm⁻¹) confirm the functional groups.

Melting Point: Typically observed in the range of 190–195 °C depending on purity and recrystallization solvent.

Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the compound (approximately 270–280 g/mol, depending on substitution) confirm the molecular formula.

Notes on Optimization and Scale-Up

The choice of solvent and catalyst concentration significantly affects yield and purity. Ethanol with catalytic piperidine is preferred for environmental and safety reasons.

Reflux times should be optimized to prevent side reactions such as over-condensation or decomposition.

Recrystallization solvents such as methanol, ethanol, or dioxane are recommended for purification.

Industrial scale-up may require adjustment of reaction times and stirring efficiency to maintain consistent product quality.

Chemical Reactions Analysis

6-(3,5-Difluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The difluorophenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(3,5-Difluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in the development of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3,5-Difluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

lists compounds with high structural similarity to the target molecule:

| CAS No. | Name | Similarity Score | Key Differences |

|---|---|---|---|

| 4241-27-4 | 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 0.80 | Lacks 3,5-difluorophenyl at position 6 |

| 769-28-8 | 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 0.76 | Methyl at position 6 instead of aryl |

| 23148-51-8 | 6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 0.67 | Chlorophenyl vs. difluorophenyl at C6 |

Anticancer Activity

Key Analogs and IC₅₀ Values:

Observations:

- Fluorine substitution at C6 significantly impacts potency. The 2,4-difluorophenyl analog (IC₅₀ = 2.4 μM) outperforms mono-fluorinated derivatives, suggesting that di-ortho/meta fluorine positions enhance activity .

- The imino group at C2 in ’s compound may improve kinase (e.g., PIM1) binding compared to the oxo group, but oxo derivatives like the target compound could exhibit better metabolic stability .

Antioxidant Activity

Key Insight: Electron-donating groups (e.g., hydroxyl, methoxy) enhance antioxidant activity, whereas electron-withdrawing groups (e.g., fluorine, cyano) may reduce radical scavenging efficacy .

Molecular Docking and Target Interactions

- Survivin Protein Binding: Analogs with fluorinated aryl groups (e.g., 2,4-difluorophenyl) exhibit strong binding to survivin’s BIR domain, a critical anticancer target. The target compound’s 3,5-difluorophenyl group may similarly engage in hydrophobic and halogen bonding interactions .

- Kinase Inhibition: Docking studies suggest that dihydropyridine derivatives with aryl substituents at C6 and electron-withdrawing groups at C3 (e.g., cyano) interact with PIM1 kinase’s ATP-binding pocket .

Biological Activity

6-(3,5-Difluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive analysis of its biological activity, including synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The compound's structure features a dihydropyridine core, which is known for its pharmacological properties.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C12H8F2N2O |

| Molecular Weight | 234.20 g/mol |

| Functional Groups | Carbonitrile, Ketone |

| Core Structure | Dihydropyridine |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study demonstrated that several derivatives showed potent activity against human tumor cell lines with some compounds being more effective than doxorubicin, a standard chemotherapeutic agent.

Case Study: Cytotoxicity Against HT29 Cells

In a comparative study involving the cytotoxicity of various compounds against HT29 colon carcinoma cells:

- Compound A : IC50 = 0.5 µM (more active than doxorubicin)

- Compound B : IC50 = 1.0 µM

- This compound : IC50 = 0.8 µM

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In vitro studies have shown that it has activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

- Antimicrobial Mechanism : The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

- Cytotoxicity Studies : A series of derivatives were synthesized and tested for their cytotoxic potential against multiple human tumor cell lines, demonstrating varied efficacy.

- Antimicrobial Studies : The compound's effectiveness was compared to standard antibiotics, revealing comparable or superior activity against certain pathogens.

Table 3: Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Cytotoxicity | Effective against HT29 cells |

| Antimicrobial Activity | Active against S. aureus and E. coli |

| Mechanistic Insights | Induces apoptosis in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.